5-Ethynyl-6-methylpyridin-2-amine: Physicochemical Profiling, De Novo Synthesis, and Applications in Advanced Drug Discovery
5-Ethynyl-6-methylpyridin-2-amine: Physicochemical Profiling, De Novo Synthesis, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and chemical biology, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies and probe development. 5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8) represents an elite, dual-functional scaffold. By integrating a 2-aminopyridine hinge-binding motif with a terminal alkyne handle and a sterically demanding 6-methyl group, this compound serves as a highly versatile precursor. This technical guide provides an in-depth analysis of its structural logic, a self-validating synthetic protocol, and its mechanistic utility in kinase inhibitor design and click chemistry applications [1, 2].
Physicochemical Profiling & Structural Logic
The utility of 5-ethynyl-6-methylpyridin-2-amine stems from the precise spatial arrangement of its functional groups.
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2-Aminopyridine Core: Acts as a privileged bidentate hydrogen bond donor/acceptor system, universally recognized for anchoring inhibitors into the ATP-binding hinge region of kinases (e.g., ALK, CDK) [2].
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6-Methyl Substitution: This ortho-methyl group provides critical steric hindrance. It restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. Furthermore, the electron-donating inductive effect of the methyl group slightly elevates the pKa of the pyridine nitrogen, strengthening its hydrogen-bonding capacity with target proteins.
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5-Ethynyl Moiety: The terminal alkyne functions as a rigid, cylindrical bioisostere for para-substituted phenyl rings. Crucially, it provides an orthogonal reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, allowing for late-stage functionalization [3, 4].
Quantitative Data Summaries
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 5-Ethynyl-6-methylpyridin-2-amine |
| CAS Registry Number | 936344-80-8 |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.165 g/mol |
| Monoisotopic Mass | 132.06874 Da |
| SMILES | CC1=C(C=CC(=N1)N)C#C |
Table 2: Analytical Mass Spectrometry Profile (Predicted Adducts) [1]
| Adduct | m/z | Predicted Collision Cross Section (CCS) |
|---|---|---|
| [M+H]+ | 133.076 | 127.3 Ų |
| [M+Na]+ | 155.058 | 138.3 Ų |
| [M-H]- | 131.061 | 128.0 Ų |
De Novo Synthesis & Self-Validating Protocol
The synthesis of terminal alkynes on electron-deficient heterocycles requires precise control over coupling and deprotection conditions to prevent homocoupling or degradation. The following two-step protocol utilizes a trimethylsilyl (TMS) protecting group strategy to ensure high fidelity and yield.
Fig 1: Two-step synthesis and applications of 5-ethynyl-6-methylpyridin-2-amine.
Step 1: Sonogashira Cross-Coupling
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Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 5-bromo-6-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq) and Copper(I) iodide (CuI, 0.10 eq).
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Causality: The Pd(0) species facilitates oxidative addition into the strong C-Br bond of the electron-deficient pyridine. CuI is essential to generate the highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex.
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Base/Ligand Addition: Introduce triethylamine (Et3N, 3.0 eq).
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Causality: Et3N serves a dual purpose: it acts as the base for proton abstraction during copper acetylide formation and stabilizes the active Pd(0) catalytic cycle.
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Alkyne Insertion: Dropwise add trimethylsilylacetylene (TMS-acetylene, 1.2 eq).
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Causality: Utilizing TMS-acetylene rather than raw acetylene gas prevents the unwanted Glaser homocoupling of the alkyne, ensuring the reaction strictly yields the cross-coupled product.
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Reaction & Isolation: Stir the mixture at 70°C for 6-8 hours. Monitor via LC-MS (target m/z for intermediate: ~205 [M+H]+). Upon completion, quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.
Step 2: TMS Deprotection
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Solubilization: Dissolve the purified TMS-protected intermediate in anhydrous methanol.
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Base Cleavage: Add anhydrous Potassium Carbonate (K2CO3, 1.5 eq).
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Causality: Mild basic methanolysis is chosen over Tetra-n-butylammonium fluoride (TBAF) to selectively cleave the C-Si bond. This avoids the difficult chromatographic removal of tetrabutylammonium salts, ensuring the aminopyridine core remains uncompromised and simplifying downstream purification.
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Reaction & Isolation: Stir at room temperature for 2 hours. Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure terminal alkyne.
Applications in Advanced Drug Discovery
Covalent and Allosteric Kinase Inhibitors
The 2-aminopyridine motif is a cornerstone in the development of targeted therapeutics, particularly for non-small cell lung cancer (NSCLC) driven by EML4-ALK fusion genes [2]. By utilizing 5-ethynyl-6-methylpyridin-2-amine, drug developers can anchor the molecule to the kinase hinge while using the rigid ethynyl vector to project functional groups deep into the solvent-exposed channel or adjacent allosteric pockets. The alkyne can also be reduced to an alkene to serve as a Michael acceptor for covalent inhibition of cysteine residues.
Radiochemistry and PROTAC Development via CuAAC
The terminal alkyne makes this compound an ideal candidate for "Click Chemistry" (CuAAC) [3]. In radiopharmaceutical chemistry, ethynylpyridines are rapidly "clicked" with azide-bearing prosthetic groups to generate triazole-linked diagnostic probes for PET and SPECT imaging [3]. Furthermore, in the design of Proteolysis Targeting Chimeras (PROTACs), the alkyne serves as a highly efficient conjugation point to attach PEG-linkers bound to E3 ligase recruiting ligands (e.g., Cereblon or VHL binders), enabling rapid library generation for targeted protein degradation assays.
References
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Title: 5-ethynyl-6-methylpyridin-2-amine (C8H8N2) - PubChemLite Source: PubChemLite / University of Luxembourg URL: [Link]
- Title: Substituted 2-aminopyridine protein kinase inhibitor (WO2014117718A1)
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Title: Click Chemistry and Radiochemistry: An Update Source: ACS Publications (Chemical Reviews) URL: [Link]
- Title: Use of ethynylpyridine compounds as nitrification inhibitors (CN117355504A)
